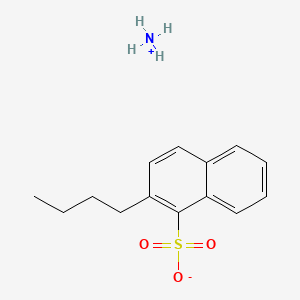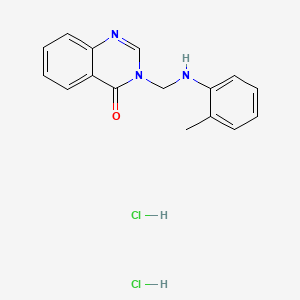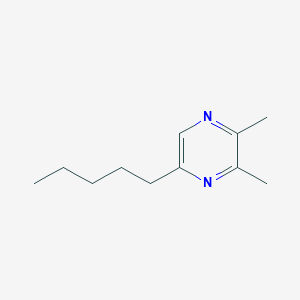
2,3-Dimethyl-5-pentylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-5-pentylpyrazine is an organic compound with the molecular formula C₁₁H₁₈N₂. It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds containing a nitrogen atom at positions 1 and 4 of the six-membered ring. This compound is known for its distinctive odor and is often found in various natural sources, including certain foods and insect secretions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-5-pentylpyrazine can be achieved through several methods, including the alkylation of pyrazine derivatives. One common approach involves the reaction of 2,3-dimethylpyrazine with pentyl halides under basic conditions. The reaction typically requires a strong base such as potassium carbonate and an appropriate solvent like dimethylformamide (DMF) to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography ensures the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dimethyl-5-pentylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a catalyst.
Major Products Formed:
Oxidation: Pyrazine oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Halogenated or nitro-substituted pyrazines.
Applications De Recherche Scientifique
2,3-Dimethyl-5-pentylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used as a flavoring agent in the food industry due to its distinctive odor and taste.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-5-pentylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a signaling molecule, binding to receptors on the surface of target cells and triggering a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2,3-Dimethyl-5-pentylpyrazine can be compared with other similar compounds, such as:
3,5-Dimethyl-2-pentylpyrazine: Another alkyl-substituted pyrazine with similar chemical properties but different biological activities.
2-Heptyl-3,5-dimethylpyrazine: Known for its presence in insect secretions and its role in chemical communication.
3-Isopentyl-2,5-dimethylpyrazine: A structurally similar compound with distinct odor and flavor properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
75492-00-1 |
|---|---|
Formule moléculaire |
C11H18N2 |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
2,3-dimethyl-5-pentylpyrazine |
InChI |
InChI=1S/C11H18N2/c1-4-5-6-7-11-8-12-9(2)10(3)13-11/h8H,4-7H2,1-3H3 |
Clé InChI |
VKYMJNLWOOCXDZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CN=C(C(=N1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate](/img/structure/B15345536.png)
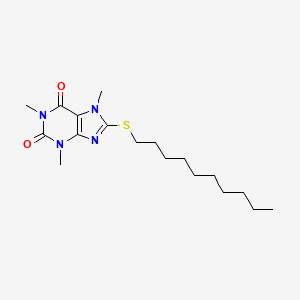

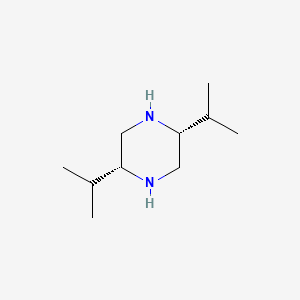
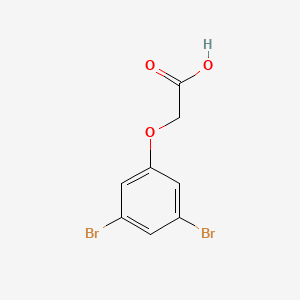
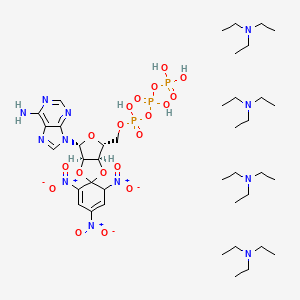
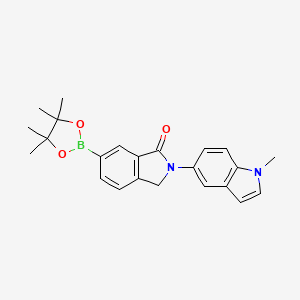

![acetic acid; N-[2-(2-hydroxyethylamino)ethyl]octadecanamide](/img/structure/B15345569.png)
![[2-(4-Ethoxyanilino)-2-oxoethyl]-diethylazanium chloride](/img/structure/B15345576.png)

